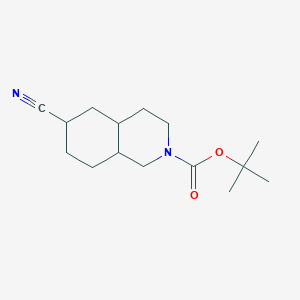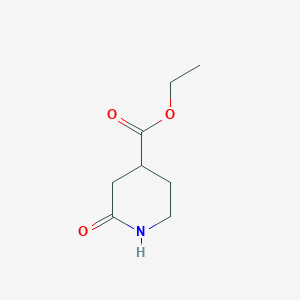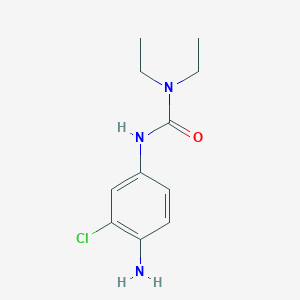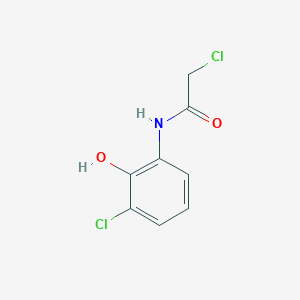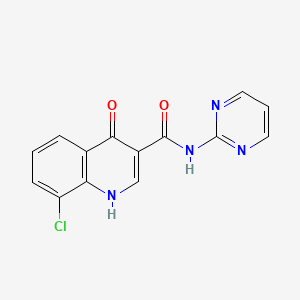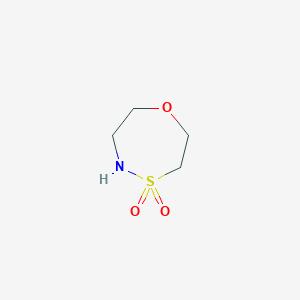
1,4,5-Oxathiazepane 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Oxathiazepane 4,4-dioxide is a heterocyclic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms. Sultams, including this compound, have garnered significant interest due to their diverse chemical and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
1,4,5-Oxathiazepane 4,4-dioxide can be synthesized through the reaction of N-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide with aromatic aldehydes under acid catalysis . The starting materials, N-Boc-sulfamide derivatives of sarcosine or proline, are alkylated with benzyl alcohol under Mitsunobu reaction conditions. The Boc group is then removed chemoselectively by acidolysis, and the resulting product is reduced to the corresponding alcohol in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of environmentally friendly and cost-effective processes is emphasized to facilitate large-scale production .
化学反应分析
Types of Reactions
1,4,5-Oxathiazepane 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
1,4,5-Oxathiazepane 4,4-dioxide has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 1,4,5-Oxathiazepane 4,4-dioxide involves its interaction with molecular targets and pathways. The compound has been shown to induce high levels of reactive oxygen species (ROS) in treated cancer cell lines, leading to apoptosis (programmed cell death). This ROS-driven mechanism is also responsible for its antibacterial activity . The compound targets specific enzymes and proteins involved in cellular processes, disrupting their function and leading to cell death .
相似化合物的比较
1,4,5-Oxathiazepane 4,4-dioxide can be compared with other similar compounds, such as:
1,4,3,5-Oxathiadiazepane 4,4-dioxides: These compounds share a similar heterocyclic structure but differ in the arrangement of atoms within the ring.
Benzodithiazine dioxides: These compounds exhibit anti-HIV-1 activity and are structurally related to this compound.
Benzoxathiazepine 1,1-dioxides: Known for their ability to activate glucokinase, these compounds are used in the treatment of type II diabetes.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
1,4,5-oxathiazepane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCWJFIVXGEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCS(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
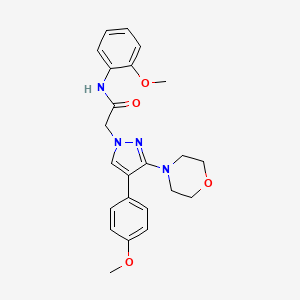
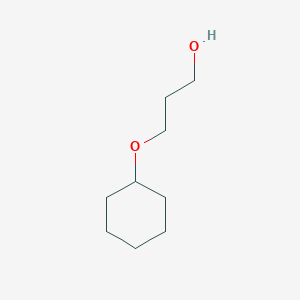
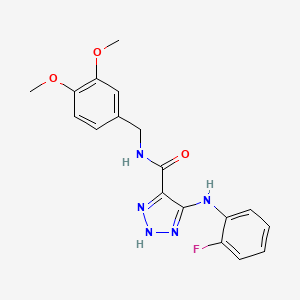
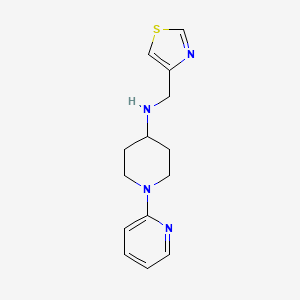
![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)
![2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2649697.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)

